molecular formula C19H15FN2O4 B2615669 (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide CAS No. 313975-93-8

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2615669
CAS No.: 313975-93-8
M. Wt: 354.337
InChI Key: PRRCBCFPTBEUDJ-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, an imino group, and a methoxy group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound and a suitable leaving group.

    Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

    Acetylation: The final step involves the acetylation of the amine group to form the N-acetyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of chromene oxides or quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromenes with various functional groups.

Scientific Research Applications

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and imino group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-fluorophenyl)imino]-7-hydroxy-N-pyridin-2-yl-2H-chromene-3-carboxamide
  • (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
  • (2Z)-N-(3-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group, fluorophenyl group, and methoxy group contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-acetyl-2-(3-fluorophenyl)imino-6-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)16-9-12-8-15(25-2)6-7-17(12)26-19(16)22-14-5-3-4-13(20)10-14/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRCBCFPTBEUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.